molecular formula C8H5BrFN3 B13939138 7-Bromo-5-fluoroquinazolin-4-amine

7-Bromo-5-fluoroquinazolin-4-amine

Cat. No.: B13939138
M. Wt: 242.05 g/mol
InChI Key: BBTSKZJFMBHZEB-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoroquinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinazoline derivative.

    Fluorination: The fluorine atom is introduced using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoroquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and amines.

    Electrophiles: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substituted Quinazolines: Formed through substitution reactions.

    Quinazolinone Derivatives: Formed through oxidation reactions.

    Dihydroquinazolines: Formed through reduction reactions.

Scientific Research Applications

7-Bromo-5-fluoroquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of biological pathways. Additionally, it can interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-8-fluoroquinazolin-2-amine: Similar structure with a different position of the fluorine atom.

    7-Bromo-4-chloroquinazoline: Contains a chlorine atom instead of a fluorine atom.

    5-Fluoroquinazoline: Lacks the bromine atom.

Uniqueness

7-Bromo-5-fluoroquinazolin-4-amine is unique due to the specific positioning of the bromine and fluorine atoms, which enhances its chemical reactivity and biological activity. The combination of these halogens in the quinazoline ring provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C8H5BrFN3

Molecular Weight

242.05 g/mol

IUPAC Name

7-bromo-5-fluoroquinazolin-4-amine

InChI

InChI=1S/C8H5BrFN3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13)

InChI Key

BBTSKZJFMBHZEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2N)F)Br

Origin of Product

United States

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